molecular formula C16H18O8 B1243399 3-p-Coumaroylquinic acid CAS No. 87099-71-6

3-p-Coumaroylquinic acid

Cat. No. B1243399
CAS RN: 87099-71-6
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-QHAYPTCMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-p-Coumaroylquinic acid involves esterification processes where p-acetylcoumaroylchloride is reacted with protected (−)-quinic acid. The process observes acyl migration, particularly in the synthesis of 3- O - p -coumaroylquinic acid, highlighting the complexity and specificity required in its production. NMR spectroscopy and circular dichroism are essential for characterizing the isomers produced during synthesis (Ortiz et al., 2017).

Molecular Structure Analysis

The molecular structure of 3-p-Coumaroylquinic acid, as revealed through NMR and other spectroscopic methods, plays a critical role in its biological activity and interaction with cellular components. The ester linkage between the coumaroyl and quinic acid components is crucial for its antibacterial effects, as observed in studies involving Staphylococcus aureus (Wu et al., 2018).

Chemical Reactions and Properties

3-p-Coumaroylquinic acid participates in various chemical reactions, including forming stable blue complexes with anthocyanin and aluminum, a phenomenon particularly noted in the blueing of Hydrangea flowers. This reaction underscores the compound's role in plant coloration and potential applications in natural dyeing processes (Takeda et al., 1990).

Physical Properties Analysis

The physical properties of 3-p-Coumaroylquinic acid, such as solubility and stability, are influenced by its molecular structure. These properties are essential for its extraction, purification, and application in various fields, including food science and pharmacology. Studies have shown its stability under certain conditions, contributing to its effectiveness as an antibacterial agent (Wu et al., 2016).

Chemical Properties Analysis

The compound's chemical behavior, particularly its role in enzymatic reactions and interactions with other molecules, highlights its potential in biochemical and medical research. Its involvement in the biosynthesis of chlorogenic acid in plants, through the action of specific enzymes, indicates its significance in plant metabolism and its potential health benefits for humans (Knollenberg et al., 2018).

Scientific Research Applications

Antioxidant Activity

  • Scientific Field: Food Science and Technology .
  • Application Summary: 3-p-Coumaroylquinic acid has been identified as a phenolic compound in sunflower seeds and has been studied for its antioxidant activity . It’s believed that antioxidants play an important role in preventing excessive free radical formation in cells, which may cause various diseases .
  • Methods of Application: The antioxidant activity of 3-p-Coumaroylquinic acid was studied in terms of its ability to scavenge DPPH and ABTS, and to reduce Fe3+/ferricyanide complex to the ferrous form .
  • Results: The results of all antioxidant activity tests showed good correlations among each other and with the phenolic contents for the individual fractions .

Antibacterial Activity

  • Scientific Field: Medical and Biological Sciences .
  • Application Summary: 3-p-Coumaroylquinic acid, a novel phenolic compound from Pine Needles of Cedrus deodara, exhibits antibacterial activity against Staphylococcus aureus .
  • Methods of Application: The antibacterial activity of 3-p-Coumaroylquinic acid was evaluated against eleven food-borne pathogens . The mechanism of action against Staphylococcus aureus was also studied .
  • Results: CHQA exhibited moderate inhibitory effects on all of the tested pathogens with MIC values ranging from 2.5–10 mg/mL . It was found that CHQA damaged the cytoplasmic membrane of S. aureus, causing a significant membrane hyperpolarization with a loss of membrane integrity .

Natural Antioxidant and Preservative

  • Scientific Field: Food Science and Technology .
  • Application Summary: 3-p-Coumaroylquinic acid is commonly used as a natural antioxidant and preservative .
  • Methods of Application: It is added to food products to prevent oxidation and spoilage .
  • Results: The use of 3-p-Coumaroylquinic acid has been found to effectively preserve food products and extend their shelf life .

Anti-inflammatory and Immune Regulation Research

  • Scientific Field: Medical and Biological Sciences .
  • Application Summary: 3-p-Coumaroylquinic acid is used in research related to anti-inflammatory effects and immune regulation .
  • Methods of Application: It is used in experimental models to study its effects on inflammation and immune response .
  • Results: While specific results can vary depending on the study, 3-p-Coumaroylquinic acid has shown potential in modulating immune responses and reducing inflammation .

Substitute for Antibiotics

  • Scientific Field: Medical and Biological Sciences .
  • Application Summary: 3-p-Coumaroylquinic acid possesses antibacterial characteristics and may serve as a substitute for antibiotics in combatting opportunistic fungal infections .
  • Methods of Application: It is used in experimental models to study its effects on various types of fungal infections .
  • Results: 3-p-Coumaroylquinic acid has shown potential in inhibiting the growth of certain types of fungi, suggesting its potential as a substitute for antibiotics .

Safety And Hazards

The safety data sheet for 3-p-Coumaroylquinic acid suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

The future directions for 3-p-Coumaroylquinic acid research could involve exploring its potential uses in combating opportunistic fungal infections due to its antibacterial characteristics . Additionally, the production of Hydroxycinnamoyl-Quinic Acids (HCQAs) through bioconversion is still in an early stage of development and represents a potential future strategy .

properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-QHAYPTCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344004
Record name 3-O-p-Coumaroylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-p-Coumaroylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-p-Coumaroylquinic acid

CAS RN

87099-71-6
Record name 3-p-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-p-Coumaroylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-P-COUMAROYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

247 - 248 °C
Record name 3-O-p-Coumaroylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-p-Coumaroylquinic acid
Reactant of Route 2
Reactant of Route 2
3-p-Coumaroylquinic acid
Reactant of Route 3
3-p-Coumaroylquinic acid
Reactant of Route 4
3-p-Coumaroylquinic acid
Reactant of Route 5
3-p-Coumaroylquinic acid
Reactant of Route 6
3-p-Coumaroylquinic acid

Citations

For This Compound
806
Citations
ALG Ortiz, F Berti, L Navarini, A Monteiro… - Tetrahedron …, 2017 - Elsevier
… Evaporation of the solvent gave a yellowish solid (62% yield), which was defined to be a mixture of 3-p-coumaroylquinic acid 3a and 4-p-coumaroylquinic acid 4a in a ratio of 8:2 as …
Number of citations: 13 www.sciencedirect.com
K Takeda, T Yamashita, A Takahashi, CF Timberlake - Phytochemistry, 1990 - Elsevier
… mole ratios and 3-p-coumaroylquinic acid was slightly the more effective at a mole ratio of 30. … anthocyanin-aluminium-3-p-coumaroylquinic acid must also contribute to colour but to a …
Number of citations: 79 www.sciencedirect.com
ALG Ortiz, F Berti, WS Sánchez, L Navarini… - Food chemistry, 2019 - Elsevier
Quantitative analyses of mono-p-coumaroylquinic acids (pCoQAs) and total chlorogenic acids (CGAs) in green coffee commercial lots of C. arabica, C. canephora and C. liberica from …
Number of citations: 18 www.sciencedirect.com
B Möller, K Herrmann - Phytochemistry, 1983 - Elsevier
… Our investigations also show the regular occurrence of 3′-p-coumaroylquinic acid in stone fruit species. In sweet and sour cherries it can be the main component in concentrations of …
Number of citations: 114 www.sciencedirect.com
Á Nagy, L Abrankó - Journal of Mass Spectrometry, 2016 - Wiley Online Library
Hydroxycinnamoylquinic acids (HCQAs) are a major class of phenolic plant secondary metabolites, belonging to the chlorogenic acid family. Various health‐beneficial properties of …
A Jalili, A Sadeghzade - Afr. J. Biochem. Res, 2012 - Citeseer
… Fragmentation of this ion yielded a base peak at m/z 163.2, corresponding to the loss of quinic acid radical, which is in accordance with literature data found for 3-pcoumaroylquinic acid …
Number of citations: 21 citeseerx.ist.psu.edu
R Jaiswal, H Karaköse, S Rühmann… - Journal of agricultural …, 2013 - ACS Publications
… (27, 30, 31) After the UV treatment, these isomers were assigned as 3-p-coumaroylquinic acid 6, cis-3-p-coumaroylquinic acid 7, 4-p-coumaroylquinic acid 8, and cis-4-p-…
Number of citations: 117 pubs.acs.org
KP Cheiran, VP Raimundo, V Manfroi, MJ Anzanello… - Food chemistry, 2019 - Elsevier
… Compounds 16 and 33 were tentatively identified as derivatives 3-p-coumaroylquinic acid and 4-p-coumaroylquinic acid (MW = 338). To differentiate these two phenolic compounds, …
Number of citations: 67 www.sciencedirect.com
B Mozetič, P Trebše, J Hribar - Food Technology and Biotechnology, 2002 - hrcak.srce.hr
… Concentrations of neochlorogenic acid and 3’-p-coumaroylquinic acid ranged from 19.5 to 53.0 mg/100 g FW and from 7.5 to 50.6 mg/100 g FW, respectively. The relative amounts of …
Number of citations: 156 hrcak.srce.hr
D Strack, W Gross, J Heilemann, H Keller… - … für Naturforschung C, 1988 - degruyter.com
… Peak identification: 1 = p-coumaric acid; 2 = p-coumaroyl-CoA; 3 = p-coumaroylquinic acid. Chromatographic conditions: within 20 min from 30% solvent B to 70% B in (A + B); …
Number of citations: 23 www.degruyter.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.